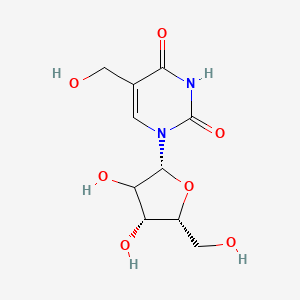

5-Hydroxymethyl uridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H14N2O7 |

|---|---|

分子量 |

274.23 g/mol |

IUPAC名 |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1 |

InChIキー |

VQAJJNQKTRZJIQ-WJZMDOFJSA-N |

異性体SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CO |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Role of 5-Hydroxymethyluridine in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyluridine (5-hmU) is a modified pyrimidine base found in the DNA of a diverse range of organisms. While considered a rare modification in most eukaryotes, it is highly abundant in certain protists, such as dinoflagellates. In mammals, 5-hmU can arise from either the enzymatic oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5-hmC). Its biological role is multifaceted and context-dependent, ranging from an intermediate in DNA demethylation pathways and a DNA lesion requiring repair, to a potential epigenetic marker. This technical guide provides an in-depth overview of the biological significance of 5-hmU in DNA, including its formation, function, and the enzymes involved in its metabolism. Detailed experimental protocols for its detection and quantification are also provided, along with a summary of its quantitative abundance in various biological systems.

Introduction

The landscape of epigenetic modifications extends beyond the well-characterized 5-methylcytosine (5-mC). The discovery of oxidized methylcytosines, including 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), has revealed a dynamic and complex regulatory network. 5-Hydroxymethyluridine (5-hmU), a thymine analogue, has emerged as another important player in this network. Initially identified as a component of bacteriophage DNA, its presence and functional significance in eukaryotes are now areas of active investigation. This guide aims to consolidate the current understanding of the biological role of 5-hmU in DNA, with a focus on the molecular mechanisms and experimental approaches relevant to researchers in the fields of molecular biology, epigenetics, and drug development.

Biosynthesis and Metabolism of 5-Hydroxymethyluridine

The presence of 5-hmU in DNA can be the result of two primary pathways: the oxidation of thymine and the deamination of 5-hydroxymethylcytosine.

2.1. Formation via Thymine Oxidation:

In mammals, the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are known to oxidize 5-mC. These enzymes can also catalyze the oxidation of thymine to 5-hmU.[1] In some protozoans, such as those from the Kinetoplastida order, homologs of the J-binding proteins (JBPs) are responsible for the hydroxylation of thymine to 5-hmU as the first step in the synthesis of the hypermodified base J (β-D-glucosyl-hydroxymethyluracil).[2]

2.2. Formation via 5-Hydroxymethylcytosine Deamination:

5-hmU can also be generated through the deamination of 5-hmC, a process that can be mediated by enzymes of the activation-induced deaminase/apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like (AID/APOBEC) family.[2] This deamination results in a 5-hmU:G mismatch in the DNA, which is recognized by the cellular DNA repair machinery.

2.3. Repair and Removal of 5-Hydroxymethyluridine:

When 5-hmU is paired with guanine (5-hmU:G), it is treated as a DNA lesion and is efficiently removed by the base excision repair (BER) pathway.[3] Several DNA glycosylases, including single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1), thymine-DNA glycosylase (TDG), and methyl-CpG binding domain 4 (MBD4), have been shown to excise 5-hmU from DNA.[3] The resulting abasic site is then processed by downstream BER enzymes to restore the original cytosine. In contrast, the biological role and repair of 5-hmU when paired with adenine (5-hmU:A), resulting from thymine oxidation, are less understood but it is hypothesized to function as an epigenetic mark.[1]

Below is a diagram illustrating the formation and repair pathways of 5-Hydroxymethyluridine in DNA.

Biological Functions of 5-Hydroxymethyluridine

The biological role of 5-hmU is highly dependent on its genomic context and the organism in which it is found.

-

DNA Damage and Repair: As a product of 5-hmC deamination, 5-hmU:G is a mutagenic lesion that can lead to C-to-T transition mutations if not repaired. The efficient removal of 5-hmU by DNA glycosylases highlights its role as a key intermediate in a DNA demethylation pathway that proceeds through deamination.[3]

-

Epigenetic Regulation: In dinoflagellates, where 5-hmU can replace a significant portion of thymine, it is implicated in the silencing of transposable elements.[4][5] Inhibition of 5-hmU formation in these organisms leads to the transcriptional activation of transposons.[4][5] In mammals, the role of 5-hmU:A as a stable epigenetic mark is still under investigation, but it is hypothesized to be involved in the regulation of gene expression.[1]

-

Biomarker Potential: The levels of 5-hmU in DNA may serve as a biomarker for certain pathological conditions. For example, its presence can be indicative of oxidative stress or specific enzymatic activities associated with cancer.[6]

Quantitative Abundance of 5-Hydroxymethyluridine in DNA

The abundance of 5-hmU varies dramatically across different species. While it is a rare modification in most eukaryotes, it is highly prevalent in the genomes of dinoflagellates.

| Organism/Cell Type | Abundance of 5-hmU | Method of Quantification | Reference |

| Amphidinium carterae (dinoflagellate) | 44.59% of total thymidine | LC-MS/MS | [7] |

| Crypthecodinium cohnii (dinoflagellate) | 28.97% of total thymidine | LC-MS/MS | [7] |

| Symbiodinium sp. (dinoflagellate) | 22.18% of total thymidine | LC-MS/MS | [7] |

| Gyrodinium cohnii (dinoflagellate) | ~37% of expected thymidylate | Compositional analysis of 32P-labeled nucleotides | [8] |

| Dinoflagellates (general) | 12% to 68% of thymidine replaced | Not specified | |

| Trypanosoma brucei (kinetoplastid) | 0.02% to 0.12% of total nucleotides | Not specified | [7] |

| Mammalian HEK293T cells | Not detected | LC-MS/MS | [7] |

| Mammalian genomes (general) | 500 to 7,800 bases per genome | Not specified | [4] |

Experimental Protocols

The detection and quantification of 5-hmU in DNA require sensitive and specific methodologies due to its low abundance in many organisms.

5.1. Quantification of 5-hmU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides in DNA.

Principle: Genomic DNA is enzymatically hydrolyzed to individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The abundance of 5-hmU is determined by comparing its signal to that of a stable isotope-labeled internal standard.

Detailed Protocol:

-

DNA Extraction and Purification: Extract genomic DNA from the sample of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.

-

DNA Digestion:

-

To 1-5 µg of purified DNA, add nuclease P1 (2 units) in a buffer containing 30 mM sodium acetate (pH 5.3) and 10 mM zinc acetate.

-

Incubate at 42°C for 2 hours.

-

Add 1 M ammonium bicarbonate to a final concentration of 100 mM and alkaline phosphatase (2 units).

-

Incubate at 37°C for an additional 2 hours.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant to a new tube and add a known amount of a stable isotope-labeled 5-hmU internal standard.

-

Filter the sample through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Analyze the eluent by a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for 5-hmU and its internal standard.

-

-

Data Analysis:

-

Quantify the amount of 5-hmU in the sample by comparing the peak area of the endogenous 5-hmU to that of the internal standard, using a calibration curve generated with known amounts of 5-hmU.

-

5.2. Selective Labeling and Enrichment of 5-hmU using J-binding Protein Glucosyltransferase (JGT)

This method allows for the specific enrichment of DNA fragments containing 5-hmU, enabling downstream applications such as sequencing to map the genomic location of this modification.

Principle: The J-binding protein glucosyltransferase (JGT) from trypanosomes specifically recognizes 5-hmU in double-stranded DNA and transfers a glucose moiety from UDP-glucose to the hydroxyl group of 5-hmU, forming base J (β-D-glucosyl-hydroxymethyluracil). This glucosylated DNA can then be immunoprecipitated using an antibody specific for base J.

Detailed Protocol:

-

DNA Preparation:

-

Extract and purify genomic DNA.

-

Shear the DNA to a desired fragment size (e.g., 200-500 bp) by sonication.

-

-

Glucosyltransferase Reaction:

-

Set up a 50 µL reaction containing:

-

10 µg of sonicated genomic DNA

-

1 mM UDP-glucose

-

0.05 µM recombinant JGT enzyme

-

1x GT buffer (50 mM potassium acetate, 20 mM Tris-acetate, 10 mM manganese acetate, 1 mM DTT, pH 7.9)

-

-

Incubate the reaction at 25°C for 1 hour.

-

Stop the reaction by adding 350 µL of TE buffer.

-

Treat the sample with Proteinase K.

-

Perform phenol-chloroform extraction and ethanol precipitation to purify the DNA.

-

Resuspend the DNA pellet in 100 µL of water.

-

-

Immunoprecipitation (IP) of Glucosylated DNA:

-

Pre-block 25 µL of Protein G magnetic beads with BSA and yeast tRNA.

-

In a total volume of 500 µL, add the following to the pre-blocked beads:

-

3 µg of glucosylated DNA

-

Yeast tRNA

-

BSA

-

Anti-base J antibody

-

1x TBSTE buffer (150 mM NaCl, 100 mM Tris-HCl pH 8.0, 0.1% Tween-20, 20 mM EDTA)

-

-

Rotate the samples at room temperature for 2 hours.

-

Wash the beads four times with 1x TBSTE buffer.

-

-

Elution and Downstream Analysis:

-

Elute the enriched DNA from the beads.

-

The enriched DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific loci or subjected to high-throughput sequencing to map the genome-wide distribution of 5-hmU.

-

Below is a diagram outlining the experimental workflow for the JGT-mediated selective labeling and enrichment of 5-hmU.

Conclusion and Future Perspectives

5-Hydroxymethyluridine is a DNA modification with diverse and important biological roles. In some organisms, it is a key component of the genome involved in epigenetic regulation, while in others, it represents a transient intermediate in DNA repair and demethylation pathways. The development of sensitive and specific methods for the detection and mapping of 5-hmU is crucial for a deeper understanding of its functions. Future research will likely focus on elucidating the precise roles of 5-hmU in gene regulation in mammals, its interplay with other epigenetic modifications, and its potential as a diagnostic and prognostic biomarker in human diseases, including cancer. The methodologies and information presented in this guide provide a solid foundation for researchers to explore the intriguing biology of this "sixth" DNA base.

References

- 1. open.clemson.edu [open.clemson.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. longdom.org [longdom.org]

- 4. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 8. Genome-wide mapping of 5-hydroxymethyluracil in the eukaryote parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethyluridine in RNA: An Epitranscriptomic Frontier

An In-depth Technical Guide on the Current State of Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics, the study of post-transcriptional modifications to RNA, is rapidly expanding, revealing a new layer of gene regulation. While modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C) have been extensively studied, the existence and functional role of 5-hydroxymethyluridine (5-hmU) in RNA remain a nascent and intriguing area of research. This technical guide provides a comprehensive overview of the current understanding of 5-hmU in RNA, from its discovery to its potential significance, with a focus on the technical methodologies required for its study.

Discovery and Formation

The journey to understanding 5-hmU in RNA is largely extrapolated from its well-documented presence in DNA and the study of related RNA modifications. In DNA, 5-hydroxymethyluracil (5hmU) is recognized as an oxidative product of thymine and can be generated by the Ten-Eleven Translocation (TET) family of enzymes. It has also been identified as a deamination product of 5-hydroxymethylcytosine (5hmC)[1]. While the natural occurrence of 5-hmU in mammalian RNA is not yet extensively documented, the enzymatic machinery for its potential formation exists.

The synthesis of 5-hydroxymethyluridine phosphoramidites has been a critical step forward, enabling the chemical incorporation of 5-hmU into synthetic RNA oligonucleotides[2][3]. These synthetic RNAs are invaluable tools for developing and validating detection methods and for conducting in vitro functional studies.

Quantitative Data

To date, there is a notable scarcity of quantitative data on the abundance of 5-hydroxymethyluridine in various RNA species and cell types. The majority of quantitative studies have focused on 5-hmU in the DNA of specific organisms, such as dinoflagellates, where it is found in high abundance[4][5]. In mammalian systems, one study using a reversed-phase HPLC-coupled tandem mass spectrometry (LC-MS/MS/MS) method reported that while overexpression of the catalytic domain of human Tet1 increased levels of 5-hydroxymethyl-2'-deoxycytidine (5-HmdC) and its oxidized derivatives in genomic DNA, there was only a modest increase in 5-hydroxymethyl-2'-deoxyuridine (5-HmdU)[1]. Further research is required to quantify endogenous 5-hmU levels in RNA across different tissues and developmental stages.

Table 1: Quantitative Levels of 5-Hydroxymethyluridine and Related Modifications in DNA

| Modification | Organism/Cell Type | Abundance | Reference |

| 5-hmU | Dinoflagellates (A. carterae, C. cohnii) | 12% to 68% of thymidine | [4] |

| 5-hmU | Kinetoplastid flagellates (Trypanosoma brucei) | 0.02% to 0.12% of total nucleotides | [4] |

| 5-HmdU | Mouse brain and skin, human brain | 35-400 times lower than 5-HmdC | [1] |

Note: This table primarily reflects DNA modification levels due to the lack of available data for RNA.

Experimental Protocols

The detection and quantification of 5-hmU in RNA require highly sensitive and specific methodologies. While no standardized protocol exists exclusively for 5-hmU in RNA, methods developed for other modified nucleosides can be adapted.

Mass Spectrometry-Based Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct detection and quantification of modified nucleosides.

Protocol: LC-MS/MS for 5-hmU Detection in RNA

-

RNA Isolation: Isolate total RNA from the desired source using a standard protocol (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

-

RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases.

-

To 1-5 µg of total RNA, add nuclease P1 (2U) and incubate at 42°C for 2 hours in a 20 µL reaction volume containing 10 mM ammonium acetate (pH 5.3).

-

Add bacterial alkaline phosphatase (1U) and incubate at 37°C for an additional 2 hours in a 30 µL reaction volume containing 50 mM Tris-HCl (pH 8.0).

-

-

Sample Cleanup: Remove enzymes by filtration or chloroform extraction.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a C18 reversed-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode using a triple quadrupole mass spectrometer.

-

Monitor the specific mass transition for 5-hydroxymethyluridine. A synthetic 5-hmU standard is required for retention time and fragmentation pattern confirmation.

-

dot

Antibody-Based Detection

The availability of antibodies specific to 5-hmU opens the door for immunological detection methods. A polyclonal antibody against 5-Hydroxymethyluridine is commercially available and could be adapted for RNA analysis[1][6].

Protocol: RNA Pull-Down Assay

-

RNA Fragmentation: Fragment total RNA to an appropriate size (e.g., 100-200 nucleotides) by enzymatic or chemical methods.

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-5-hmU antibody in an appropriate binding buffer.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

-

Washing: Wash the beads extensively to remove non-specifically bound RNA.

-

Elution: Elute the captured RNA from the beads.

-

Analysis: Analyze the enriched RNA by RT-qPCR for specific targets or by high-throughput sequencing to identify the 5-hmU-containing transcripts.

dot

Biological Significance and Signaling Pathways

The biological significance of 5-hmU in RNA is largely speculative at this stage and represents a key area for future research. Based on the functions of related modifications, several potential roles can be hypothesized:

-

Regulation of RNA Stability: Similar to how 5hmC in mRNA can affect transcript stability, 5-hmU could act as a mark for RNA degradation or stabilization.

-

Modulation of Translation: The presence of 5-hmU in coding regions or regulatory elements of mRNA could influence ribosome binding and translational efficiency.

-

RNA-Protein Interactions: The hydroxymethyl group could alter the local RNA structure, thereby affecting the binding of specific RNA-binding proteins that could act as "readers" of this modification.

Currently, there are no well-defined signaling pathways known to be regulated by 5-hmU in RNA. The identification of the enzymes responsible for writing and erasing this mark, as well as the proteins that recognize it, will be crucial for elucidating its role in cellular signaling.

dot

Future Perspectives

The study of 5-hydroxymethyluridine in RNA is in its infancy. The development of robust and sensitive detection methods is paramount to advancing the field. Key future directions include:

-

Discovery: Unambiguously identifying and quantifying endogenous 5-hmU in various RNA species from a range of organisms.

-

Enzymology: Identifying the "writer" and "eraser" enzymes that regulate 5-hmU levels in RNA.

-

Readers: Discovering the proteins that specifically recognize and bind to 5-hmU-containing RNA to mediate its downstream effects.

-

Function: Elucidating the precise biological functions of 5-hmU in processes such as development, disease, and stress responses.

The exploration of 5-hmU in RNA holds the potential to uncover novel mechanisms of gene expression regulation and may provide new therapeutic targets for a variety of diseases. This guide serves as a foundational resource for researchers poised to explore this exciting and uncharted territory of the epitranscriptome.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuromics.com [neuromics.com]

5-Hydroxymethyluridine: An Emerging Epigenetic Mark in Mammalian Genomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetics has been significantly broadened by the discovery of various DNA modifications beyond the canonical 5-methylcytosine (5mC). Among these, 5-hydroxymethyluridine (5-hmU) is emerging as a significant, albeit low-abundance, epigenetic mark in mammalian cells. Initially identified as a product of thymine oxidation, recent evidence points towards its enzymatic generation and potential role in gene regulation and chromatin architecture. This technical guide provides a comprehensive overview of 5-hmU, detailing its formation, detection, and putative functions, with a focus on quantitative data and experimental methodologies relevant to researchers in academia and industry.

I. The Biology of 5-Hydroxymethyluridine

5-Hydroxymethyluridine is a modified pyrimidine base found in the DNA of various organisms, including mammals. Its presence in the genome can arise from both enzymatic and non-enzymatic pathways, leading to its consideration as both a stable epigenetic mark and a DNA lesion.

A. Formation of 5-Hydroxymethyluridine

There are two primary pathways for the formation of 5-hmU in mammalian DNA:

-

Oxidation of Thymine: The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3), known for their role in oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), can also directly oxidize the methyl group of thymine to form 5-hydroxymethyluracil.[1][2] This reaction is dependent on the presence of Fe(II) and α-ketoglutarate as co-factors.

-

Deamination of 5-Hydroxymethylcytosine: 5-hmU can also be generated through the deamination of 5-hydroxymethylcytosine (5hmC), a process that can be catalyzed by enzymes of the activation-induced deaminase/apolipoprotein B mRNA editing enzyme catalytic polypeptide-like (AID/APOBEC) family.[3][4] This conversion results in a 5-hmU:G mismatch in the DNA, which is a substrate for the base excision repair pathway.

B. Removal of 5-Hydroxymethyluridine

The removal of 5-hmU from the genome is primarily mediated by the base excision repair (BER) pathway. Two key DNA glycosylases are involved in recognizing and excising 5-hmU:

-

Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): SMUG1 is considered the major enzyme responsible for the removal of 5-hmU from DNA.[5][6][7] It efficiently excises 5-hmU, particularly when paired with guanine (G), initiating the BER pathway to restore the original cytosine.

-

Thymine-DNA glycosylase (TDG): TDG can also recognize and excise 5-hmU, especially in the context of a CpG dinucleotide.[1][8]

The abasic site created by these glycosylases is then processed by downstream BER enzymes, including APE1, DNA polymerase β, and DNA ligase III, to complete the repair process.

II. Quantitative Analysis of 5-Hydroxymethyluridine

The abundance of 5-hmU in mammalian tissues is relatively low compared to other DNA modifications like 5mC and 5hmC. However, its levels are dynamically regulated and can vary between different tissues and disease states.

Table 1: Abundance of 5-Hydroxymethyluridine in Mammalian Tissues

| Tissue/Cell Type | Abundance (per 106 deoxynucleosides) | Species | Reference |

| Various somatic tissues (human, rat, porcine) | ~0.5 | Human, Rat, Porcine | [1] |

| Lymphocytes | ~0.5 | Human | [1] |

| Human colon | ~0.5 | Human | [1] |

| Colorectal cancer | ~0.5 | Human | [1] |

Table 2: Contextual Abundance of 5-Hydroxymethylcytosine (5-hmC) in Human Tissues

While direct, extensive quantitative data for 5-hmU across all tissues is still emerging, the levels of its precursor, 5-hmC, provide valuable context for understanding the potential for 5-hmU formation via deamination.

| Tissue | 5-hmC Percentage of Total Nucleotides | Reference |

| Brain | 0.40% - 0.67% | [9][10] |

| Liver | ~0.46% | [9][10] |

| Kidney | ~0.38% | [9][10] |

| Colorectal | 0.45% - 0.57% | [9][10] |

| Lung | ~0.18% | [9][10] |

| Heart | ~0.05% | [9][10] |

| Breast | ~0.05% | [9][10] |

| Placenta | ~0.06% | [9][10] |

| Colon Cancer | 0.02% - 0.06% | [9] |

| Rectal Cancer | ~0.02% | [9] |

III. Experimental Protocols for the Study of 5-Hydroxymethyluridine

The low abundance of 5-hmU presents challenges for its detection and quantification. However, several sensitive techniques have been developed and can be adapted for its study.

A. Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of DNA modifications.

Protocol: LC-MS/MS for 5-hmU Quantification

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the tissue or cells of interest using a standard phenol-chloroform extraction or a commercial kit. Ensure the DNA is free of RNA and protein contaminants.

-

DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5-hmU internal standard (e.g., [15N2, D2]-5-hmdU) to the digested sample. This is crucial for accurate quantification.

-

LC Separation: Separate the nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the endogenous 5-hmU and the isotope-labeled internal standard.

-

Quantification: Calculate the amount of 5-hmU in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.

B. Antibody-Based Detection

Antibodies specific for 5-hmU can be used for various immunoassays.

Protocol: Dot Blot for 5-hmU Detection

-

DNA Denaturation: Denature 1 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate (pH 7.0).

-

Membrane Spotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.

-

UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to 5-hmU overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Immunohistochemistry (IHC) for 5-hmU

-

Tissue Preparation: Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections. For frozen sections, embed fresh tissue in OCT compound and freeze.

-

Deparaffinization and Rehydration (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

-

Permeabilization: Permeabilize the tissue sections with 0.25% Triton X-100 in PBS.

-

DNA Denaturation: Treat sections with 2N HCl for 30 minutes at 37°C to denature the DNA, followed by neutralization with 100 mM Tris-HCl (pH 8.5).

-

Blocking: Block with a solution containing normal serum from the same species as the secondary antibody and a blocking agent like BSA.

-

Primary Antibody Incubation: Incubate with the anti-5-hmU primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Use a standard IHC detection system, such as a biotinylated secondary antibody followed by streptavidin-HRP and a chromogenic substrate like DAB.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

C. Genome-Wide Mapping of 5-hmU

Adapting techniques developed for 5-hmC, such as hMe-Seal, can enable the genome-wide mapping of 5-hmU. A specific method for selective labeling and enrichment of 5-hmU has also been described.[11]

Conceptual Workflow: 5-hmU-Seal

-

Selective Chemical Labeling: Utilize a specific enzyme, such as β-glucosyltransferase (βGT), to transfer a modified glucose moiety (e.g., containing an azide group) specifically to the hydroxyl group of 5-hmU.

-

Biotinylation: Attach a biotin molecule to the modified glucose via click chemistry.

-

DNA Fragmentation: Shear the genomic DNA into smaller fragments.

-

Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments containing 5-hmU.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

IV. Signaling Pathways and Functional Roles

The precise signaling pathways and functional consequences of 5-hmU deposition are still under active investigation. However, a framework for its metabolism and potential roles in gene regulation is emerging.

A. Generation and Removal of 5-Hydroxymethyluridine

The following diagram illustrates the key enzymatic steps in the formation and removal of 5-hmU.

B. Potential Functional Roles of 5-hmU

The functional significance of 5-hmU as an epigenetic mark is an area of intense research. Several potential roles have been proposed:

-

Transcriptional Regulation: The presence of 5-hmU within gene bodies or regulatory regions may influence gene expression by altering the binding of transcription factors or recruiting specific "reader" proteins. While specific readers for 5-hmU are yet to be fully characterized, the existence of reader domains for other DNA modifications suggests a similar mechanism may apply.

-

Chromatin Structure Modulation: The addition of a hydroxyl group to thymine may alter the local DNA structure and flexibility, potentially impacting nucleosome positioning and higher-order chromatin organization.

-

Intermediate in DNA Demethylation: The pathway involving the deamination of 5-hmC to 5-hmU, followed by BER, represents a potential mechanism for active DNA demethylation, converting a methylated cytosine back to an unmodified cytosine.

The following diagram illustrates the potential downstream consequences of 5-hmU deposition and removal.

V. Conclusion and Future Directions

5-Hydroxymethyluridine is a fascinating and complex addition to the mammalian epigenome. While its low abundance has historically made it challenging to study, advancements in sensitive detection and mapping technologies are beginning to unravel its biological significance. For researchers and drug development professionals, understanding the dynamics of 5-hmU offers new avenues for exploring gene regulation, cellular differentiation, and the pathogenesis of diseases such as cancer.

Future research will likely focus on:

-

Comprehensive quantitative mapping of 5-hmU across a wider range of tissues, developmental stages, and disease models.

-

Identification and characterization of specific 5-hmU reader proteins and their role in translating this epigenetic mark into functional outcomes.

-

Elucidation of the regulatory mechanisms that control the activity of TET enzymes on thymine and the interplay between 5-hmU and other epigenetic modifications.

-

Development of novel therapeutic strategies that target the enzymes involved in 5-hmU metabolism for the treatment of various diseases.

As our understanding of this enigmatic mark grows, 5-hmU is poised to become an important piece of the intricate puzzle of epigenetic regulation in health and disease.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]

- 6. Germline ablation of SMUG1 DNA glycosylase causes loss of 5-hydroxymethyluracil- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung−/−Msh2−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethyluridine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyluridine (5hmU), a modified pyrimidine nucleoside, has emerged from relative obscurity to become a focal point in the fields of epigenetics, virology, and molecular biology. Once primarily known as a rare component of bacteriophage DNA, recent discoveries have unveiled its significant presence and functional importance in a diverse range of organisms, from dinoflagellates to mammals. This technical guide provides an in-depth exploration of the natural occurrence and distribution of 5hmU, details the experimental protocols for its detection and quantification, and illustrates the key biological pathways in which it is involved. The quantitative data are summarized in structured tables for comparative analysis, and all relevant biological and experimental workflows are visualized using diagrams in the DOT language. This document is intended to serve as a critical resource for researchers and professionals seeking to understand and investigate the multifaceted roles of 5-Hydroxymethyluridine.

Natural Occurrence and Distribution of 5-Hydroxymethyluridine

5-Hydroxymethyluridine is not a canonical DNA or RNA base, but a modification that arises through specific enzymatic pathways or as a result of oxidative damage. Its abundance varies dramatically across different domains of life and even between different tissues within the same organism.

In Bacteriophages

Historically, 5hmU was first identified as a natural component of the DNA of certain bacteriophages, where it can completely or partially replace thymidine.[1][2][3] This modification is a key component of the phage's defense mechanism against host restriction enzymes.

-

Bacteriophages with 5hmU: Notable examples include Bacillus subtilis phages SP8, SP01, Φe, H1, 2C, and SP82.[1][2][4]

-

Function: The hydroxymethyl group can be further modified, for instance by glucosylation, which protects the phage DNA from degradation by the host's restriction endonucleases.[5]

In Eukaryotes

The presence of 5hmU in eukaryotes is more nuanced, with its levels and proposed functions differing significantly between protists and mammals.

Dinoflagellates are unique among eukaryotes for having remarkably high levels of 5hmU in their genomic DNA.[1][2][6] This modification is thought to play a crucial role in the organization and regulation of their unusual liquid crystalline chromosomes.

-

Abundance: Studies have shown that 5hmU can replace a significant portion of thymidine in the genomes of various dinoflagellates.[1][2] For instance, in Amphidinium carterae and Crypthecodinium cohnii, it has been reported that about 68% and 37% of thymidine can be replaced by 5hmU, respectively.[1] More recent studies using LC-MS/MS have reported varying, but still substantial, levels in different species.[1][2]

-

Function: Evidence suggests that 5hmU in dinoflagellates is an epigenetic mark involved in silencing transposable elements.[1][6] Its distribution is not random and is enriched in repeat elements.[1][6]

In kinetoplastid flagellates such as Trypanosoma brucei, 5hmU is a precursor to the hypermodified base J (β-D-glucosyl-hydroxymethyluracil).[7][8]

-

Abundance: The level of 5hmU in these organisms is estimated to be between 0.02% and 0.12% of the total nucleotides.[1]

-

Function: Base J, and by extension its precursor 5hmU, is involved in the regulation of gene expression, particularly in the context of antigenic variation and transcription termination.[8][9]

In mammalian cells, 5hmU is present at much lower levels compared to dinoflagellates and is considered a rare DNA modification.[10] Its presence is attributed to two primary sources: the oxidation of thymine and the deamination of 5-hydroxymethylcytosine (5hmC).[10]

-

Abundance: The levels of 5hmU in various mammalian somatic tissues are relatively stable, estimated to be around 0.5 molecules per 106 deoxynucleosides.[10]

-

Formation: 5hmU can be generated from thymine by the action of Ten-eleven translocation (TET) enzymes, which are known for their role in oxidizing 5-methylcytosine.[7][10] Alternatively, it can arise from the deamination of 5hmC, a key intermediate in active DNA demethylation.[10]

-

Function: The precise biological role of 5hmU in mammals is still under investigation. It may act as an epigenetic mark, or its accumulation could be a form of DNA damage that requires repair.[10] Its presence has been noted in mouse embryonic stem cells, and its levels can change during differentiation.[7]

In RNA

The presence of 5-hydroxymethyluridine has also been reported in RNA, specifically in ribosomal RNA (rRNA).[10] Its function in this context is thought to be related to rRNA quality control, in conjunction with the enzyme SMUG1.[10] The broader distribution and functional significance of 5hmU in different RNA species are areas of active research.

Quantitative Data on 5-Hydroxymethyluridine Abundance

The following tables summarize the quantitative data on 5hmU levels across different organisms and tissues, as reported in the scientific literature. These values have been determined using various techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

| Organism/Phage | Nucleic Acid | Abundance of 5hmU (as % of Thymidine or total bases) | Reference(s) |

| Bacillus subtilis Phages (e.g., SP8, SPO1) | DNA | Can completely or nearly completely replace thymidine. | [2][5] |

| Amphidinium carterae (Dinoflagellate) | DNA | 44.59% of total thymidine.[1][2] (Earlier reports suggested up to 68%[1]) | [1][2] |

| Crypthecodinium cohnii (Dinoflagellate) | DNA | 28.97% of total thymidine.[1][2] (Earlier reports suggested up to 37%[1]) | [1][2] |

| Symbiodinium sp. (Dinoflagellate) | DNA | 22.18% of total thymidine.[1][2] | [1][2] |

| Trypanosoma brucei (Kinetoplastid) | DNA | 0.02% - 0.12% of total nucleotides.[1] | [1] |

| Mammalian Tissues (Human, Rat, Porcine) | DNA | Approximately 0.5 per 106 nucleosides.[10] | [10] |

Experimental Protocols for 5-Hydroxymethyluridine Analysis

The accurate detection and quantification of 5hmU are crucial for understanding its biological roles. Several methodologies have been developed for this purpose, ranging from highly sensitive mass spectrometry-based approaches to selective enrichment techniques for genome-wide mapping.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of 5hmU in DNA and RNA.

Methodology:

-

Nucleic Acid Isolation: High-purity genomic DNA or total RNA is extracted from the biological sample of interest.

-

Enzymatic Hydrolysis: The purified nucleic acid is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The eluting nucleosides are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for 5-hydroxymethyl-2'-deoxyuridine (in DNA) or 5-hydroxymethyluridine (in RNA) and the canonical nucleosides are monitored for quantification.

-

Quantification: The amount of 5hmU is determined by comparing its peak area to that of a stable isotope-labeled internal standard and normalizing to the amount of a canonical nucleoside (e.g., thymidine).

Selective Chemical Labeling and Enrichment

For genome-wide mapping of 5hmU, methods that selectively tag and enrich for 5hmU-containing DNA fragments are employed.

This method leverages the activity of a specific glucosyltransferase from trypanosomes.

Methodology:

-

Genomic DNA Fragmentation: Genomic DNA is sonicated into smaller fragments (e.g., 500-3000 bp).

-

Selective Glucosylation: The fragmented DNA is treated with the base J glucosyltransferase (JGT) in the presence of UDP-glucose. JGT specifically transfers a glucose moiety to the hydroxymethyl group of 5hmU, converting it to base J.[7]

-

Immunoprecipitation: The glucosylated DNA (containing base J) is then selectively immunoprecipitated using antibodies that specifically recognize base J.

-

Analysis: The enriched DNA fragments can be analyzed by quantitative PCR (qPCR) to determine the presence of 5hmU at specific loci or subjected to high-throughput sequencing to map the genome-wide distribution of 5hmU.

This approach involves the enzymatic transfer of a modified phosphate group to 5hmU, which can then be used for enrichment.

Methodology:

-

Enzymatic Phosphorylation: A specific 5-hydroxymethyluridine DNA kinase (5hmUDK) is used to selectively transfer a modified γ-phosphate from a synthetic ATP analog (containing a biotin or azide group) to the hydroxymethyl group of 5hmU.[11]

-

Enrichment: The labeled DNA fragments are then enriched using streptavidin-coated beads (for biotin) or through a click chemistry reaction (for azide).

-

Sequencing: The enriched fragments are then prepared for high-throughput sequencing to determine the genomic locations of 5hmU.

Immunoblotting (Dot Blot)

This is a semi-quantitative method to assess the overall levels of 5hmU in a DNA sample.

Methodology:

-

DNA Denaturation: Genomic DNA is serially diluted and denatured using sodium hydroxide.

-

Membrane Transfer: The denatured DNA is blotted onto a nitrocellulose or nylon membrane.

-

Immunodetection: The membrane is incubated with an antibody that recognizes 5hmU (or more commonly, the glucosylated form, base J, after JGT treatment).

-

Visualization: The bound primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is visualized using a chemiluminescent substrate.

Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key known biological pathways involving 5-Hydroxymethyluridine and a typical experimental workflow for its analysis.

Biosynthesis of 5-Hydroxymethyluridine

Caption: Biosynthesis pathways of 5-Hydroxymethyluridine in bacteriophages and eukaryotes.

Potential Fates and Roles of 5hmU in Mammalian DNA

Caption: Formation and potential biological roles of 5-Hydroxymethyluridine in mammalian DNA.

Experimental Workflow for Genome-Wide 5hmU Mapping

Caption: A generalized experimental workflow for the genome-wide mapping of 5-Hydroxymethyluridine.

Conclusion

5-Hydroxymethyluridine is a fascinating modified nucleoside with a diverse and significant presence across the tree of life. From its role as a fundamental component of some viral genomes to its function as a nuanced epigenetic regulator in complex eukaryotes, the study of 5hmU is a rapidly advancing field. The development of sophisticated analytical techniques has been instrumental in uncovering its distribution and abundance, paving the way for a deeper understanding of its biological functions. This guide provides a solid foundation for researchers and professionals aiming to explore the intricacies of 5hmU, offering a summary of its known occurrences, quantitative data, and the methodologies required for its investigation. As research continues, the full extent of 5hmU's impact on genome stability, gene regulation, and disease is yet to be fully elucidated, promising exciting new discoveries in the years to come.

References

- 1. pnas.org [pnas.org]

- 2. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]

- 5. Type II Restriction of Bacteriophage DNA With 5hmdU-Derived Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of 5-Hydroxymethyluridine: A Technical Guide to TET Dioxygenase Activity

Abstract

The Ten-Eleven Translocation (TET) family of enzymes, established as pivotal regulators in epigenetics through the oxidation of 5-methylcytosine (5mC) in DNA, are increasingly recognized for their broader substrate scope, including RNA modifications. This technical guide provides an in-depth exploration of the enzymatic synthesis of 5-Hydroxymethyluridine (5-hmU) from 5-methyluridine, a reaction catalyzed by TET dioxygenases. We detail the core catalytic mechanism, present available quantitative data on TET enzyme activity, and provide comprehensive experimental protocols for conducting in vitro synthesis and analysis. This document serves as a foundational resource for researchers investigating RNA epigenetics and professionals exploring novel pathways for therapeutic development.

Introduction: Expanding the Role of TET Enzymes

The Ten-Eleven Translocation (TET) proteins (TET1, TET2, TET3) are a family of Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases.[1][2] They are instrumental in the process of DNA demethylation by iteratively oxidizing the methyl group of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3][4] This oxidative cascade is a key mechanism for epigenetic regulation in gene expression, development, and disease.[1][5]

While the role of TET enzymes in modifying DNA is well-established, emerging evidence has revealed their activity on RNA substrates.[6][7] TET enzymes have been shown to oxidize 5-methylcytidine in RNA and, notably, can also catalyze the oxidation of thymine (5-methyluracil) to 5-hydroxymethyluracil (5hmU), the nucleobase of 5-hydroxymethyluridine.[8][9] This capability positions TET enzymes as key players in the expanding field of epitranscriptomics, suggesting regulatory roles for these modifications in RNA processing, stability, and function. This guide focuses specifically on the enzymatic synthesis of 5-hydroxymethyluridine, providing the technical foundation required to study this process in a laboratory setting.

The Core Catalytic Mechanism

The enzymatic activity of TET proteins is dependent on the presence of molecular oxygen (O₂), Fe(II) as a crucial cofactor, and α-ketoglutarate (α-KG) as a co-substrate.[10] The catalytic cycle for the hydroxylation of 5-methyluridine follows a conserved mechanism for α-KG-dependent dioxygenases:

-

Binding: The reaction begins with the binding of α-KG and the substrate (5-methyluridine within an RNA molecule) to the enzyme's active site, which contains a coordinated Fe(II) ion.[1][2]

-

Oxygen Activation: Molecular oxygen binds to the Fe(II) center.

-

Oxidative Decarboxylation: A coupled reaction occurs where the Fe(II) is oxidized, inducing the oxidation of the substrate's methyl group and the simultaneous oxidative decarboxylation of α-KG into succinate and carbon dioxide.[1]

-

Product Release: The hydroxylated product, 5-hydroxymethyluridine, along with succinate and CO₂, are released, and the Fe(II) cofactor is regenerated for the next catalytic cycle. Ascorbate (Vitamin C) is often required as a reducing agent to efficiently regenerate the Fe(II) state.[1]

Quantitative Analysis of TET Enzyme Activity

While extensive kinetic data exists for TET-mediated oxidation of 5mC in DNA, specific data for 5-methyluridine in RNA is less prevalent. However, existing studies provide valuable quantitative insights into substrate preference and reaction efficiency, which can be extrapolated to inform the design of synthesis experiments.

Table 1: Substrate Preference & Reaction Efficiency of TET Enzymes

This table summarizes the relative reactivity and conversion rates of TET enzymes on various substrates, highlighting the general preference for DNA over RNA.

| Enzyme | Substrate(s) | Observation | Finding | Reference |

| hTET2-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | ssDNA is the preferred substrate. | [7][11] |

| TET1-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 6.6-fold higher conversion for ssDNA substrate. | [7] |

| TET2-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 1.5-fold higher conversion for ssDNA substrate. | [7] |

| TET3-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 5.0-fold higher conversion for ssDNA substrate. | [7] |

| Tet2 | 5mC-DNA | Time-course Conversion | >95% conversion of 5mC to 5hmC (~60%), 5fC (~30%), and 5caC (~5%) in 10 minutes. | [12] |

| Tet2 | 5hmC-DNA | Time-course Conversion | ~40% conversion of 5hmC to 5fC and 5caC in 10 minutes. | [12] |

| Mammalian TETs | 5mC, 5hmC, 5fC in DNA | Relative Oxidation Rate | Oxidation of 5mC → 5hmC is ~3.5x faster than 5hmC → 5fC. | [13] |

CD: Catalytic Domain; ss: single-stranded

Experimental Protocols for In Vitro Synthesis

This section provides a detailed methodology for the enzymatic synthesis of 5-hydroxymethyluridine using recombinant TET enzymes and subsequent analysis of the products.

Preparation of 5-Methyluridine-Containing RNA Substrate

An RNA substrate containing 5-methyluridine (5-meU) can be generated via in vitro transcription.

Materials:

-

Linearized plasmid DNA template or PCR product with a T7 promoter

-

NTP mix (ATP, GTP, CTP)

-

5-methyluridine-5'-Triphosphate (5-meUTP)

-

T7 RNA Polymerase

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

RNA purification kit (e.g., spin column-based)

Protocol:

-

Assemble the transcription reaction at room temperature. For a 50 µL reaction:

-

Nuclease-free water: to 50 µL

-

5x Transcription Buffer: 10 µL

-

100 mM DTT: 5 µL

-

ATP, GTP, CTP (10 mM each): 5 µL

-

5-meUTP (10 mM): 5 µL

-

Linear DNA Template: 1-2 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubate at 37°C for 2-4 hours.

-

Add 2 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-20 minutes.

-

Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Elute the RNA in nuclease-free water and quantify its concentration using a spectrophotometer (e.g., NanoDrop). Verify RNA integrity via gel electrophoresis.

In Vitro TET Enzyme Reaction

This protocol details the core enzymatic reaction to produce 5-hydroxymethyluridine.

Materials:

-

Purified recombinant TET catalytic domain (e.g., hTET2-CD)

-

Purified 5-meU-containing RNA substrate

-

Reaction Buffer: 50 mM HEPES (pH 7.5-8.0), 100 mM NaCl, 1 mM DTT

-

Cofactors:

-

Fe(NH₄)₂(SO₄)₂ (prepare fresh at 10 mM)

-

α-ketoglutarate (prepare fresh at 100 mM)

-

L-Ascorbic acid (prepare fresh at 100 mM)

-

-

Reaction Stop Solution: 0.5 M EDTA

Protocol:

-

Set up the enzymatic reaction on ice. For a 50 µL total volume:

-

Nuclease-free water: to 50 µL

-

5-meU-containing RNA: 1-5 µg (final concentration ~0.5-2 µM)

-

Reaction Buffer Components

-

Recombinant TET Enzyme: ~1-2 µM

-

-

Initiate the reaction by adding the cofactors to the following final concentrations:

-

Fe(II): 75 µM

-

α-ketoglutarate: 1 mM

-

Ascorbate: 2 mM

-

-

Mix gently and incubate at 37°C for 1-2 hours.[14]

-

Terminate the reaction by adding 5 µL of 0.5 M EDTA.

-

The resulting RNA containing 5-hydroxymethyluridine can be purified immediately or stored at -80°C.

Product Analysis via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying modified nucleosides.

Materials:

-

Nuclease P1

-

Calf Intestinal Alkaline Phosphatase (CIAP) or similar

-

LC-MS/MS system with a C18 reverse-phase column

Protocol:

-

RNA Digestion:

-

To the purified RNA product, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-monophosphate nucleosides.

-

Add CIAP and incubate for an additional 1-2 hours at 37°C to dephosphorylate the nucleosides.

-

-

Sample Preparation: Filter the digested sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.[14]

-

LC-MS/MS Analysis:

-

Inject the filtered sample into the LC-MS/MS system.

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify 5-methyluridine and 5-hydroxymethyluridine using mass spectrometry in multiple reaction monitoring (MRM) mode, using known standards for calibration.

-

Visualized Workflows and Relationships

References

- 1. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET enzymes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. proteopedia.org [proteopedia.org]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity and Promiscuity in TET-mediated oxidation of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of TET Enzymes. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]

- 11. Selectivity and Promiscuity in TET-Mediated Oxidation of 5-Methylcytosine in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethyluridine Formation from Thymine Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyluridine (5hmU) is a modified pyrimidine base that arises from the oxidation of thymine. Historically viewed primarily as a DNA damage lesion, recent discoveries have unveiled its role as a potential epigenetic marker, particularly in specific biological contexts such as embryonic stem cells and the unique genomes of dinoflagellates. This technical guide provides an in-depth overview of the formation of 5hmU from thymine, detailing the enzymatic pathways, chemical mechanisms, and biological significance. Furthermore, it offers a compilation of detailed experimental protocols for the detection, quantification, and genome-wide mapping of 5hmU, serving as a valuable resource for researchers in the fields of epigenetics, DNA damage and repair, and drug development.

Introduction

The landscape of epigenetics has been significantly broadened by the discovery of various DNA modifications beyond the canonical 5-methylcytosine (5mC). Among these is 5-hydroxymethyluridine (5hmU), a direct oxidation product of thymine. While the oxidation of thymine can occur through reactions with reactive oxygen species (ROS), leading to DNA damage[1][2], there is compelling evidence for the enzymatic production of 5hmU by the Ten-Eleven Translocation (TET) family of dioxygenases and related J-binding proteins (JBPs)[1][2][3][4][5]. This enzymatic formation suggests a regulated process with potential functional implications, distinguishing 5hmU from a mere lesion.

In most eukaryotic cells, 5hmU is present at very low levels[4]. However, it is found in significantly higher amounts in certain organisms, such as dinoflagellates, where it can replace a substantial portion of thymine in the genome[4][6]. In mammalian embryonic stem cells, the levels of 5hmU are also dynamically regulated, hinting at a role in development and differentiation[7]. The presence of 5hmU can influence the binding of proteins to DNA, thereby potentially affecting chromatin structure and gene expression[2][3].

This guide will delve into the core aspects of 5hmU formation, its biological relevance, and the methodologies employed to study this intriguing DNA modification.

Enzymatic Formation of 5-Hydroxymethyluridine

The primary enzymatic drivers behind the conversion of thymine to 5hmU are the TET family of Fe(II)/2-oxoglutarate-dependent dioxygenases[1][2][3]. These enzymes are well-known for their role in the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[1][5].

The catalytic mechanism involves the hydroxylation of the methyl group of thymine. In dinoflagellates and kinetoplastids, J-binding proteins (JBPs), which are homologs of TET enzymes, are responsible for the synthesis of 5hmU[4][5].

Signaling and Regulatory Pathways

The formation of 5hmU is integrated into the broader landscape of epigenetic regulation. The same TET enzymes that mediate the dynamic regulation of 5mC are also responsible for thymine oxidation, suggesting a potential interplay between these two modified bases.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. DNA immunoprecipitation semiconductor sequencing (DIP-SC-seq) as a rapid method to generate genome wide epigenetic signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

5-Hydroxymethyluridine: A Potential Epigenetic Biomarker in Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of epigenetics, beyond the well-studied 5-methylcytosine (5mC), lies a spectrum of other DNA modifications with emerging biological significance. Among these is 5-Hydroxymethyluridine (5-hmU), a modified pyrimidine base. While considered a rare modification in mammalian DNA, often resulting from oxidative damage or as a metabolic byproduct, recent evidence points towards a more regulated presence and a potential role as an epigenetic marker.[1][2] In contrast, 5-hmU is found in strikingly high abundance in the genomes of certain organisms like dinoflagellates, where it replaces a significant portion of thymine and is involved in gene silencing.[3][4][5]

This technical guide provides a comprehensive overview of 5-hmU, focusing on its biosynthesis, biological function, and its burgeoning potential as a biomarker in various disease states. We will delve into the detailed experimental protocols for its detection and quantification and present current data to aid researchers and drug development professionals in this innovative area of epigenetic research.

Biosynthesis and Biological Function

The presence of 5-hmU in genomic DNA is attributed to several pathways, suggesting its role may be context-dependent, acting as either a DNA lesion or a functional epigenetic mark.

Formation Pathways:

-

Oxidation of Thymine: The Ten-Eleven Translocation (TET) family of dioxygenase enzymes, known for oxidizing 5-mC to 5-hydroxymethylcytosine (5-hmC), can also directly oxidize the methyl group of thymine to form 5-hmU paired with adenine.[6]

-

Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, a key intermediate in active DNA demethylation, can undergo deamination by enzymes like activation-induced cytidine deaminase (AID) or the APOBEC family, resulting in the formation of 5-hmU mispaired with guanine.[2]

-

Oxidative Stress: Reactive oxygen species (ROS) can induce the hydroxylation of thymine, leading to the formation of 5-hmU as a form of DNA damage.[2]

The dual origin of 5-hmU—arising from both enzymatic processes and oxidative damage—complicates the interpretation of its biological role. However, its enzymatic formation by TET proteins suggests it may serve as a distinct epigenetic signal.[1][2] In dinoflagellates, 5-hmU is enzymatically installed post-replication and plays a clear role in silencing transposable elements, providing strong evidence for its function in epigenetic regulation.[3][4]

5-hmU as a Potential Biomarker in Disease

While research into 5-hmU as a direct biomarker is nascent, its relationship with 5-hmC, a well-documented marker, provides a strong rationale for its investigation. Global loss of 5-hmC is a recognized hallmark of many cancers and is associated with tumor progression and poor survival.[7][8][9] Since 5-hmU can be derived from 5-hmC, alterations in 5-hmC levels in disease may lead to corresponding changes in 5-hmU.

Cancer: The global levels of 5-hmC are significantly depleted in a wide array of cancers, including those of the lung, brain, breast, prostate, and liver, when compared to adjacent normal tissues.[7][9] This loss can be attributed to mutations in TET enzymes or in genes like isocitrate dehydrogenase (IDH), which produces a TET-inhibiting metabolite.[8] Given that TET enzymes also mediate thymine oxidation to 5-hmU, dysregulation of TET activity in cancer could directly impact 5-hmU levels. Therefore, urinary or circulating 5-hmU could serve as a non-invasive proxy for these epigenetic alterations.

Cardiovascular Disease (CVD): Epigenetic modifications, including 5-hmC, are increasingly implicated in the pathogenesis of atherosclerosis and coronary artery disease (CAD).[10] Studies have shown that 5-hmC signatures in circulating cell-free DNA (cfDNA) can effectively diagnose and stratify CAD patients.[11] Specifically, 5-hmC levels are markedly reduced in atherosclerotic plaques.[11] The link to inflammation, a key driver of atherosclerosis, and the involvement of TET enzymes suggest that 5-hmU may also be a relevant marker in this context.[10]

Neurological Disorders: The brain exhibits the highest levels of 5-hmC in the body, where it plays a critical role in neurodevelopment and function.[12][13][14] Alterations in 5-hmC patterns have been linked to various neurological and neurodegenerative diseases. As a stable modification in the nervous system, any pathological process that affects 5-hmC turnover or DNA damage could potentially alter the landscape of 5-hmU.

Quantitative Data Summary

Direct quantitative comparisons of 5-hmU in human disease are limited. However, data on its baseline levels and the levels of its precursor, 5-hmC, provide a crucial framework for its potential as a biomarker.

| Analyte | Organism/Tissue Type | Condition | Reported Level / Change | Citation |

| 5-hmU | Human Tissues (e.g., colon) | Normal | ~0.5 molecules per 10⁶ nucleosides | [2] |

| 5-hmU | Dinoflagellate (A. carterae) | Normal | 44.59% of total thymidine | [5] |

| 5-hmU | Dinoflagellate (C. cohnii) | Normal | 28.97% of total thymidine | [5] |

| 5-hmC | Human Lung Cancer (SCC) | Tumor vs. Normal | 2- to 5-fold reduction in tumors | [9] |

| 5-hmC | Human Brain Tumors | Tumor vs. Normal | Up to >30-fold reduction in tumors | [9] |

| 5-hmC | Human Cancers (General) | Negative/Low vs. High | Associated with poor overall survival (HR=1.76) | [8] |

| 5-hmC | Human cfDNA | CAD vs. Normal | Significant differences in gene body enrichment | [11] |

Experimental Protocols for 5-hmU Detection

Accurate and sensitive detection is paramount for validating 5-hmU as a biomarker. Several methodologies can be employed, ranging from highly quantitative mass spectrometry to high-throughput immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. It offers high specificity and sensitivity, allowing for the simultaneous measurement of 5-hmU, 5-mC, 5-hmC, and other modifications from a small amount of genomic DNA.[15][16]

Methodology:

-

DNA Extraction: Genomic DNA is isolated from tissues, cells, or cfDNA.

-

Enzymatic Digestion: The DNA is completely hydrolyzed into individual deoxyribonucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, often using a reversed-phase C18 column. A gradient of solvents is used to separate the nucleosides based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated nucleosides are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for 5-hmU is selected and fragmented, and a resulting characteristic product ion is detected. Stable isotope-labeled internal standards are used to ensure accurate quantification.[17][18]

Immuno-based Methods (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) provide a high-throughput and cost-effective method for quantifying global levels of DNA modifications. While most commercial kits are designed for 5-hmC, the principle can be adapted for 5-hmU with a specific antibody.[19][20][21]

Methodology:

-

DNA Binding: Genomic DNA is denatured and immobilized onto microplate wells.

-

Antibody Incubation: A primary antibody specific to 5-hmU is added and binds to the immobilized DNA.

-

Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.

-

Signal Generation: A substrate is added, which is converted by the enzyme into a colorimetric or chemiluminescent signal.

-

Quantification: The signal intensity, proportional to the amount of 5-hmU, is measured using a plate reader. A standard curve generated from DNA with known amounts of 5-hmU is used for absolute quantification.

Genome-wide Mapping and Sequencing

To understand the functional role of 5-hmU, it is crucial to identify its specific genomic locations. Several techniques have been developed for this purpose.

Methodology (Glucosylation-Based): This approach leverages the specific enzymatic glucosylation of the hydroxyl group of 5-hmU.[6][22]

-

Selective Tagging: An enzyme, such as the base J glucosyltransferase (JGT) from trypanosomes, is used to transfer a glucose moiety from UDP-glucose to the 5-hmU residues in the DNA, creating glucosyl-5-hmU (base J).

-

Enrichment: The glucosylated DNA fragments can then be selectively enriched using either an antibody that recognizes base J or by affinity pull-down with J-binding protein 1 (JBP1).[6][22]

-

Sequencing: The enriched DNA fragments are then analyzed by next-generation sequencing (NGS) to map the 5-hmU locations across the genome.

Other innovative methods utilize enzymes like 5-hydroxymethyluridine DNA kinase (5-HMUDK) to specifically phosphorylate 5-hmU, enabling bioorthogonal labeling and enrichment for sequencing.[23][24]

Conclusion and Future Perspectives

5-Hydroxymethyluridine stands at the intersection of DNA damage and epigenetic regulation. Its enzymatic origins via the TET pathway and its established role in gene silencing in lower eukaryotes provide a compelling basis for its investigation as an epigenetic mark in mammals. While direct evidence linking 5-hmU levels to specific human diseases is still emerging, its intimate metabolic relationship with 5-hmC—a proven biomarker in cancer and cardiovascular disease—strongly suggests its potential.

The development of highly sensitive analytical methods like LC-MS/MS and innovative enrichment strategies for sequencing are critical next steps. Future research should focus on:

-

Establishing Baseline Levels: Quantifying 5-hmU in a wide range of normal and diseased human tissues to establish reference ranges.

-

Non-invasive Monitoring: Validating the use of urinary or cfDNA 5-hmU as a non-invasive biomarker for disease diagnosis, prognosis, and therapeutic monitoring.

-

Functional Studies: Elucidating the precise biological functions of 5-hmU in gene regulation and its interplay with other epigenetic marks in health and disease.

As our understanding of the epitranscriptome and epigenome deepens, 5-hmU is poised to emerge from the shadows of its more famous relatives, offering a new layer of biological information and a promising avenue for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammation-related 5-hydroxymethylation signatures as markers for clinical presentations of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic and predictive biomarkers for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

- 13. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]

- 20. zymoresearch.com [zymoresearch.com]

- 21. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neb.com [neb.com]

Methodological & Application

Application Notes and Protocols for the Detection of 5-Hydroxymethyluridine in Genomic DNA

These application notes provide an overview and detailed protocols for the detection and quantification of 5-Hydroxymethyluridine (5-hmU), a modified pyrimidine base found in the genomic DNA of various organisms. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 5-Hydroxymethyluridine (5-hmU)

5-Hydroxymethyluridine (5-hmU) is a modified nucleoside that has been identified in the DNA of a range of organisms, from bacteriophages to mammals. In mammals, it is considered a rare DNA modification. The biological function of 5-hmU is an active area of research, with potential roles in epigenetic regulation and DNA repair pathways. Accurate and sensitive detection of 5-hmU is crucial for understanding its physiological and pathological significance.

Overview of Detection Methods

A variety of methods have been developed for the detection and quantification of 5-hmU in genomic DNA. These techniques can be broadly categorized into:

-

Chromatography-based methods: Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and accurate quantification.

-

Antibody-based methods: These methods utilize specific antibodies to recognize and bind to 5-hmU.

-